molecular formula C10H9ClO4 B1367389 4-(Chlorocarbonyl)phenyl ethyl carbonate CAS No. 57045-26-8

4-(Chlorocarbonyl)phenyl ethyl carbonate

Cat. No. B1367389
CAS RN: 57045-26-8
M. Wt: 228.63 g/mol
InChI Key: ZEKLCHCUARAYTN-UHFFFAOYSA-N
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Description

“4-(Chlorocarbonyl)phenyl ethyl carbonate” is a chemical compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is commonly known as CEC and is a white crystalline powder. This compound is used as a monomer in the synthesis of polymers.


Synthesis Analysis

While specific synthesis methods for “4-(Chlorocarbonyl)phenyl ethyl carbonate” were not found, a related process involves the regioselective oxycarbonylation reaction with phenyl chloroformate at C6–OH, subsequent quantitative carbamoylation of C2–OH and C3–OH by isocyanates, and aminolysis of the reactive carbonate moieties .

Scientific Research Applications

Synthesis and Polymer Development

4-(Chlorocarbonyl)phenyl ethyl carbonate is a versatile compound in polymer science. Ubaghs et al. (2004) demonstrated its use in the synthesis of polyurethanes with pendant hydroxyl groups. The polyurethanes obtained were amorphous and displayed varying glass transition temperatures based on their methylene group content (Ubaghs et al., 2004).

Lithium-Ion Batteries

Phenyl carbonates, including variants like 4-(Chlorocarbonyl)phenyl ethyl carbonate, are important in the realm of lithium-ion batteries. Petibon et al. (2015) evaluated their impact as electrolyte additives, noting their role in modifying the solid electrolyte interphase, which is crucial for battery performance (Petibon et al., 2015).

Molecular Imprinting and Analytical Applications

Qi et al. (2010) utilized a derivative, 4-chlorophenyl (4-vinyl)phenyl carbonate, in the synthesis of molecularly imprinted polymers (MIPs) for phenols. This application is significant for analytical chemistry, as MIPs offer high selectivity and potential use in quantitative determinations (Qi et al., 2010).

Synthetic Chemistry and Pharmaceuticals

In synthetic chemistry, derivatives of 4-(Chlorocarbonyl)phenyl ethyl carbonate play a role in the synthesis of various compounds. For example, Ahmada and Tiwari (2021) explored its use in the synthesis of thiadiazolo[3,2-a] pyrimidine scaffolds, which have potential applications in pharmaceuticals (Ahmada & Tiwari, 2021).

Polymer Stabilization

Another application is in polymer stabilization. Mohamed et al. (2015) synthesized novel antimicrobial maleimido phenyl urea stabilizers using N-[4-(chlorocarbonyl) phenyl] maleimide. These stabilizers, when mixed with commercial stabilizers, showed enhanced efficiency in preventing thermal degradation of PVC, demonstrating the compound's utility in materials science (Mohamed et al., 2015).

properties

IUPAC Name

(4-carbonochloridoylphenyl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKLCHCUARAYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521016
Record name 4-(Chlorocarbonyl)phenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chlorocarbonyl)phenyl ethyl carbonate

CAS RN

57045-26-8
Record name 4-(Chlorocarbonyl)phenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(carbonochloridoyl)phenyl ethyl carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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